1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-4-chloro-2-methyl-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-4-chloro-2-methyl-, methyl ester is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various types of cancers .
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-4-chloro-2-methyl-, methyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Substituents: The 3-bromo, 4-chloro, and 2-methyl groups are introduced through selective halogenation and alkylation reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol under acidic or basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-4-chloro-2-methyl-, methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-4-chloro-2-methyl-, methyl ester has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of FGFRs, which are targets for cancer therapy.
Biological Research: It is used to study the signaling pathways involving FGFRs and their role in cell proliferation, migration, and angiogenesis.
Chemical Biology: The compound serves as a tool to investigate the structure-activity relationships of FGFR inhibitors and to design more potent derivatives.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-4-chloro-2-methyl-, methyl ester involves its binding to the ATP-binding site of FGFRs. This binding inhibits the autophosphorylation of the receptor, thereby blocking downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt, which are crucial for cell proliferation and survival .
Comparison with Similar Compounds
Similar compounds to 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-4-chloro-2-methyl-, methyl ester include other FGFR inhibitors such as:
- AZD4547
- Erdafitinib (JNJ-42756493)
- BGJ-398
- LY2874455
- Pemigatinib (INCB054828)
These compounds share a similar mechanism of action but differ in their chemical structures and specific binding affinities to FGFR isoforms. The unique combination of substituents in this compound contributes to its distinct pharmacological profile .
Properties
Molecular Formula |
C10H8BrClN2O2 |
---|---|
Molecular Weight |
303.54 g/mol |
IUPAC Name |
methyl 3-bromo-4-chloro-2-methylpyrrolo[2,3-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C10H8BrClN2O2/c1-5-8(11)7-6(12)3-4-13-9(7)14(5)10(15)16-2/h3-4H,1-2H3 |
InChI Key |
BMVVKWTWYRKLOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=CN=C2N1C(=O)OC)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.